molecular formula C15H31ClO B14235401 15-Chloropentadecan-1-ol CAS No. 253881-08-2

15-Chloropentadecan-1-ol

Cat. No.: B14235401
CAS No.: 253881-08-2
M. Wt: 262.86 g/mol
InChI Key: XEQJEJOBEPBUPC-UHFFFAOYSA-N
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Description

15-Chloropentadecan-1-ol is an organic compound with the molecular formula C15H31ClO It is a chlorinated fatty alcohol, characterized by a long hydrocarbon chain with a hydroxyl group at one end and a chlorine atom attached to the 15th carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Chloropentadecan-1-ol can be synthesized through several methods. One common approach involves the chlorination of pentadecan-1-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{C15H31OH} + \text{SOCl2} \rightarrow \text{C15H31Cl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 15-Chloropentadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form pentadecan-1-ol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Pentadecanoic acid or pentadecanone.

    Reduction: Pentadecan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

15-Chloropentadecan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and lubricants.

    Biology: It serves as a model compound for studying the behavior of chlorinated fatty alcohols in biological systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its chlorinated structure.

    Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers.

Mechanism of Action

The mechanism of action of 15-Chloropentadecan-1-ol involves its interaction with cellular membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The chlorine atom may also participate in biochemical reactions, contributing to its antimicrobial properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Pentadecan-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    15-Bromopentadecan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    15-Iodopentadecan-1-ol: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness: 15-Chloropentadecan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

253881-08-2

Molecular Formula

C15H31ClO

Molecular Weight

262.86 g/mol

IUPAC Name

15-chloropentadecan-1-ol

InChI

InChI=1S/C15H31ClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2

InChI Key

XEQJEJOBEPBUPC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCO)CCCCCCCCl

Origin of Product

United States

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